4-(2-Methoxy-5-methylphenoxy)piperidine

Description

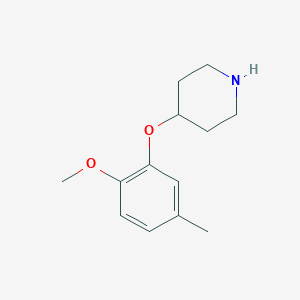

4-(2-Methoxy-5-methylphenoxy)piperidine (CID 42553438) is a piperidine derivative characterized by a phenoxy substituent at the 4-position of the piperidine ring. The phenoxy group is further substituted with a methoxy group at the 2-position and a methyl group at the 5-position of the aromatic ring. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol. The SMILES notation is CC1=CC(=C(C=C1)OC)OC2CCNCC2, and the InChIKey is WPUJDGCACOBYRF-UHFFFAOYSA-N .

Properties

CAS No. |

902837-13-2 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

4-(2-methoxy-5-methylphenoxy)piperidine |

InChI |

InChI=1S/C13H19NO2/c1-10-3-4-12(15-2)13(9-10)16-11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 |

InChI Key |

WPUJDGCACOBYRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)OC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-methylphenoxy)piperidine typically involves the reaction of 2-methoxy-5-methylphenol with piperidine under specific conditions. One common method includes:

Starting Materials: 2-Methoxy-5-methylphenol and piperidine.

Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Procedure: The 2-methoxy-5-methylphenol is reacted with piperidine in DMF at elevated temperatures (around 100-120°C) for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-methylphenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to modify the piperidine ring or the aromatic ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of 2-methoxy-5-methylbenzoic acid.

Reduction: Formation of 4-(2-methoxy-5-methylphenyl)piperidine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methoxy-5-methylphenoxy)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(2-Methoxy-5-methylphenoxy)piperidine exerts its effects depends on its interaction with specific molecular targets. For instance:

Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Steric Effects: The diphenylmethoxy group in 4-(diphenylmethoxy)piperidine hydrochloride introduces significant steric hindrance compared to the smaller methoxy/methyl-substituted phenoxy group in this compound .

Physicochemical Properties

Limited data are available for this compound, but inferences can be drawn from structural analogs:

- Solubility : Piperidine derivatives with polar substituents (e.g., methoxy, hydroxyl) generally exhibit higher water solubility. For example, hydroxyl-substituted 4-anilidopiperidines are synthesized for improved bioavailability .

- Stability : The hydrochloride salt form of 4-(diphenylmethoxy)piperidine enhances stability under acidic conditions, a common strategy in drug formulation .

Binding Affinity and Target Interactions

- This compound: While direct data are lacking, molecular docking studies of structurally similar piperidine-containing compounds (e.g., 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridine-3-yl]benzonitrile) reveal binding affinities in the range of −5.3 to −7.2 kcal/mol to enzyme active sites, mediated by hydrogen bonding (e.g., with residue D555) and π–π stacking interactions (e.g., with H812) .

- 4-(Diphenylmethoxy)piperidine hydrochloride: No specific activity data are provided, but its bulkier structure may limit penetration into hydrophobic binding pockets compared to smaller analogs.

Biological Activity

4-(2-Methoxy-5-methylphenoxy)piperidine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the molecular formula , is a derivative of piperidine and features a methoxy and methyl-substituted phenyl group. Understanding its biological activity can provide insights into its potential therapeutic applications, particularly in the fields of neurology and pharmacology.

Structural Characteristics

The structure of this compound is defined by the following key features:

- Piperidine Ring : A six-membered heterocyclic amine that serves as the core structure.

- Substituents : The presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) on the phenyl ring significantly influences its chemical properties and biological interactions.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(2-Methoxyphenyl)piperidine | Piperidine derivative | Contains only one methoxy group on the phenyl ring. |

| 4-(2-Methylphenyl)piperidine | Piperidine derivative | Lacks the methoxy group; only has a methyl substituent. |

| 4-(2-Methoxy-4-methylphenoxy)piperidine | Piperidine derivative | Features both methoxy and methyl groups but differs in positioning. |

The dual substitution pattern on the phenyl ring in this compound may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds.

Research indicates that this compound acts primarily as a ligand in receptor binding studies. Its mechanism of action involves interactions with specific molecular targets such as receptors or enzymes, which modulate various physiological pathways. The methoxy and methyl substituents on the phenyl ring are believed to play crucial roles in influencing its binding affinity and selectivity toward these targets.

Pharmacological Applications

- Neurological Disorders : The compound has been investigated for potential applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors.

- Receptor Binding Studies : It has shown promise in receptor binding studies, which are critical for understanding drug-receptor interactions and developing new pharmacological agents.

Case Studies

Several studies have highlighted the biological activity of compounds related to piperidine derivatives, providing context for the potential applications of this compound:

- Inhibition Studies : Compounds structurally similar to this compound have been evaluated for their inhibitory effects on fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), both of which are important targets in cannabinoid signaling pathways. These studies indicate that modifications on the piperidine ring can significantly affect selectivity and potency against these enzymes .

- Dopamine Transporter Binding : Analogous compounds have been studied for their binding affinity at dopamine (DA) and serotonin (5HT) transporters, revealing that structural variations can lead to enhanced selectivity for DA transporters, which are crucial in managing conditions like depression and schizophrenia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.